molecular formula C12H17NOS B5168374 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone

1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone

Cat. No. B5168374
M. Wt: 223.34 g/mol
InChI Key: JBGXBUYVTFAZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone, also known as DMTP, is a heterocyclic compound that has been used in scientific research for its potential therapeutic applications. DMTP is a member of the thioxopyridine family, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone is not fully understood. However, studies have suggested that 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone may exert its therapeutic effects through the inhibition of oxidative stress and inflammation. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone can inhibit the growth of cancer cells and induce cell death. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to protect against oxidative stress and inflammation in various cell types. In animal studies, 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in lab experiments is its potential therapeutic applications in various fields such as cancer and neurodegenerative diseases. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to have low toxicity in animal studies. However, one limitation of using 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Further research is needed to fully understand the mechanism of action of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone and its potential therapeutic applications. Future studies could investigate the effects of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in combination with other drugs or therapies. Additionally, research could focus on improving the solubility and bioavailability of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone to enhance its therapeutic efficacy.

Synthesis Methods

1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone can be synthesized through a multistep process involving the reaction of 2,4-pentanedione with thiosemicarbazide, followed by cyclization with acetic anhydride. The final product is obtained through a reaction with 4,6-dimethyl-2-chloropyridine.

Scientific Research Applications

1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-4-5-6-10(14)11-8(2)7-9(3)13-12(11)15/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGXBUYVTFAZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(NC1=S)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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